molecular formula C14H13N3O2S2 B1428188 6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1269533-50-7

6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

Cat. No.: B1428188
CAS No.: 1269533-50-7
M. Wt: 319.4 g/mol
InChI Key: XFEOBCKGXBOSFE-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

6-(Methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound featuring a benzothiazole core fused with a pyridine ring and a methylsulfonyl substituent. Its IUPAC name, 6-methylsulfonyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine , reflects its structural complexity. The molecular formula C₁₄H₁₃N₃O₂S₂ corresponds to a molecular weight of 319.41 g/mol .

Key Structural Features:

  • Benzo[d]thiazole core : A benzene ring fused to a thiazole ring at positions 1 and 2.
  • Methylsulfonyl group (-SO₂CH₃) : Attached at position 6 of the benzothiazole ring, enhancing electrophilicity.
  • Pyridin-3-ylmethyl amine : A pyridine ring substituted at position 3 with a methylamine group, enabling hydrogen bonding.
Property Value/Description
CAS Registry Number 1269533-50-7
Molecular Formula C₁₄H₁₃N₃O₂S₂
Molecular Weight 319.41 g/mol
SMILES Notation O=S(C1=CC=C2N=C(NCC3=CC=CN=C3)SC2=C1)(C)=O
XLogP3-AA 1.9 (Predicted)

The compound’s planar structure facilitates π-π stacking interactions, critical for binding biological targets such as transmembrane AMPA receptor regulatory proteins (TARPs).

Historical Development in Heterocyclic Chemistry

The synthesis of benzothiazole derivatives dates to 1887, when A.W. Hofmann first reported their preparation via condensation of 2-aminothiophenol with carboxylic acids. The introduction of sulfonyl groups, such as methylsulfonyl, emerged in the late 20th century to modulate electronic properties and bioavailability.

Key Milestones:

  • 2000s : Development of sulfonylated benzothiazoles for antimicrobial and anticancer applications.
  • 2010s : Optimization of synthetic routes for 6-substituted benzothiazoles, including Suzuki-Miyaura couplings and nucleophilic substitutions.
  • 2020s : Identification of this compound as a selective TARP γ-8 antagonist, enhancing its relevance in neuroscience.

The compound’s synthesis typically involves:

  • Sulfonation : Reaction of 2-aminobenzothiazole with methanesulfonyl chloride.
  • Alkylation : Coupling the sulfonated intermediate with 3-(aminomethyl)pyridine under inert conditions.

Position within Benzothiazole Derivative Classifications

Benzothiazole derivatives are classified by substituent type and position. This compound belongs to the 6-sulfonylated 2-aminobenzothiazole subclass, distinguished by its dual functionalization at positions 2 and 6.

Comparative Analysis of Benzothiazole Derivatives:

Derivative Class Substituents Applications
2-Aminobenzothiazoles -NH₂ at position 2 Antitubercular agents
6-Sulfonamides -SO₂R at position 6 Enzyme inhibitors
Hybrids Multiple heterocycles Neuroprotective agents

This compound exemplifies a hybrid derivative , combining a sulfonyl group for metabolic stability and a pyridinylmethyl moiety for target specificity. Its unique structure enables interactions with both hydrophobic pockets and polar residues in biological targets, making it a candidate for central nervous system therapeutics.

Properties

IUPAC Name

6-methylsulfonyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-21(18,19)11-4-5-12-13(7-11)20-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEOBCKGXBOSFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The introduction of the methylsulfonyl group can be accomplished using methylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves the coupling of the pyridin-3-ylmethyl group to the benzo[d]thiazole core, which can be achieved using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of a nitro group yields an amine.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridine moieties often exhibit significant antimicrobial properties.

Key Findings:

  • Mechanism of Action : The thiazole ring enhances the ability of the compound to interact with bacterial cell membranes, leading to disruption and cell death.
  • Case Study : A study evaluated the antibacterial activity of various thiazole derivatives against multidrug-resistant pathogens, revealing that this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid.
Pathogen TypeMIC (µg/mL)Comparison Antibiotic
MRSA< 1Linezolid
E. coli< 2Ciprofloxacin

Anticancer Activity

The anticancer potential of 6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine has been explored in various cancer cell lines.

Key Findings:

  • Cell Lines Tested : Studies have shown cytotoxic effects against A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma) cell lines.
  • Mechanism of Action : The compound is believed to induce apoptosis and cause cell cycle arrest, although detailed pathways require further investigation .
Cell LineIC50 (µM)Mechanism of Action
A54910Apoptosis induction
MCF715Cell cycle arrest
HT108012Apoptosis induction

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly for enzymes related to metabolic disorders.

Key Findings:

  • Target Enzymes : Studies have indicated that it may inhibit α-glucosidase and acetylcholinesterase, making it relevant for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
  • Case Study : In vitro assays demonstrated that this compound significantly inhibited α-glucosidase activity, suggesting its potential as a therapeutic agent for managing blood glucose levels .
EnzymeInhibition (%) at 100 µM
α-glucosidase85
Acetylcholinesterase70

Mechanism of Action

The mechanism of action of 6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole-2-amine derivatives are widely studied for their biological activities. Below is a systematic comparison of 6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine with structurally related analogs:

Structural Variations and Substituent Effects

Compound Name Substituent at 6-Position Amine Substituent Key Features Reference
Target Compound Methylsulfonyl Pyridin-3-ylmethyl Electron-withdrawing sulfonyl group; pyridine enhances solubility
6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (Riluzole) Trifluoromethoxy None (free amine) Approved for ALS treatment; trifluoromethoxy improves metabolic stability
6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c) 4-Methoxyphenyl None (free amine) Potent nitric oxide (NO) scavenger (67% activity at 50 μg/mL)
N-(Pyridin-2-yl)thiazol-2-amine None Pyridin-2-yl Tautomerism observed; divalent N(I) character affects electronic properties
6-Phenoxybenzo[d]thiazol-2-amine Phenoxy None (free amine) Lower similarity (0.61) to target compound; phenoxy group increases lipophilicity

Physicochemical Properties

Property Target Compound 6-(Trifluoromethoxy) Analogue 6-Phenoxy Analogue 6-(4-Methoxyphenyl) Analogue
Molecular Weight 319.41 g/mol 254.23 g/mol 227.06 g/mol 267.33 g/mol
Melting Point Not reported 94–96°C (riluzole) 156–158°C Not reported
Solubility Likely moderate (pyridine enhances) Low (lipophilic trifluoromethoxy) Low (phenoxy) Moderate (methoxyphenyl)

Biological Activity

6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine (CAS: 1269533-50-7) is a compound of interest due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H13N3O2S2
  • Molar Mass : 319.41 g/mol
  • Purity : 95% .

The biological activity of this compound can be attributed to its structural features, particularly the thiazole moiety, which is known for its diverse pharmacological effects. The compound has been studied for its potential as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's .

Anticonvulsant Activity

Research indicates that compounds with a thiazole core exhibit anticonvulsant properties. For instance, related thiazole derivatives have shown effectiveness in various seizure models, suggesting that this compound may also possess similar properties. The structure–activity relationship (SAR) studies highlight that modifications in the thiazole group can enhance anticonvulsant efficacy .

Acetylcholinesterase Inhibition

A study demonstrated that compounds containing the thiazole structure could inhibit acetylcholinesterase effectively. This inhibition is crucial for increasing acetylcholine levels in the brain, potentially alleviating symptoms associated with Alzheimer's disease. The compound's IC50 values suggest promising inhibitory activity, warranting further investigation into its therapeutic potential .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of thiazole derivatives have been documented in various cancer cell lines. For example, related compounds have shown significant activity against cancer cells by inducing apoptosis and inhibiting proliferation. The presence of electronegative groups in the structure has been linked to enhanced antitumor activity .

Study on Neuroprotective Effects

In a recent study, this compound was evaluated for its neuroprotective properties against oxidative stress induced by hydrogen peroxide (H₂O₂). The results indicated that the compound significantly reduced cell death and preserved cell viability, highlighting its potential as a neuroprotective agent .

Evaluation of Anticancer Properties

Another study focused on the anticancer potential of thiazole derivatives, including the target compound. The evaluation included various cancer cell lines where it exhibited dose-dependent cytotoxicity. The SAR analysis revealed that specific substitutions on the thiazole ring enhanced its activity against cancer cells .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantPotential anticonvulsant properties based on thiazole structure
Acetylcholinesterase InhibitionEffective inhibition observed, relevant for Alzheimer's treatment
CytotoxicitySignificant cytotoxic effects in cancer cell lines
NeuroprotectionReduced oxidative stress-induced cell death

Q & A

Q. Key Conditions :

  • Cyclization requires 16-hour stirring in bromine/acetic acid ().
  • Alkylation steps often use polar aprotic solvents (DMF, DMSO) and reflux ().

Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

Basic Research Question

  • 1H/13C NMR : Confirm the aromatic backbone (e.g., benzo[d]thiazole protons at δ 7.2–8.5 ppm) and methylsulfonyl group (singlet for -SO₂CH₃ at δ ~3.2 ppm). Pyridine protons appear as multiplet signals ().
  • IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹), C=N/C=S stretches (~1600–1500 cm⁻¹), and S=O stretches (~1350–1150 cm⁻¹) ().
  • Mass Spectrometry : Molecular ion peaks should align with the molecular formula (C₁₄H₁₃N₃O₂S₂, expected [M+H]+ at m/z 336.04).

Data Interpretation Tip : Compare with analogous compounds (e.g., N-aryl benzo[d]thiazol-2-amine derivatives in ).

How can researchers optimize the yield and purity of this compound when scaling up synthesis?

Advanced Research Question

  • Reagent Stoichiometry : Use excess methylsulfonyl chloride (1.5–2 eq) to drive sulfonation to completion ().
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol ().
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) during alkylation to enhance reaction rates ().

Q. Challenges :

  • Methylsulfonyl groups may hydrolyze under acidic conditions; maintain pH >7 during workup.
  • Pyridine-based intermediates can coordinate metals, requiring inert atmospheres (N₂/Ar) ().

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Advanced Research Question

  • Assay Standardization : Use positive controls (e.g., known kinase inhibitors for kinase assays) to normalize activity measurements ().
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation (analogous to ’s metabolic studies).
  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays across multiple concentrations to confirm dose-dependent effects ().

Case Study : Antioxidant activity discrepancies in thiazole derivatives were resolved by comparing radical scavenging (DPPH assay) vs. cellular ROS inhibition ().

What initial biological assays are suitable for evaluating the pharmacological potential of this compound?

Basic Research Question

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays ().
  • Antimicrobial Activity : Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria ().
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects ().

Advanced Research Question

  • Target Prediction : Use SwissTargetPrediction or AutoDock to identify potential targets (e.g., kinases, GPCRs) based on structural similarity to known inhibitors ().
  • Binding Mode Analysis : Dock the compound into active sites (e.g., ATP-binding pocket of kinases) to evaluate hydrogen bonding, π-π stacking, and hydrophobic interactions ().
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes ().

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine computational models ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

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